6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine
Description
6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring. Key structural features include:
- Substituents: A chlorine atom at position 6, a cyclopropyl group at position 3, and an ethyl group at the N-1 position of the pyrazole ring.
- Potential Applications: Pyrazolo[4,3-c]pyridine derivatives are explored for diverse bioactivities, including kinase inhibition, antimicrobial effects, and enzyme modulation .
Properties
IUPAC Name |
6-chloro-3-cyclopropyl-1-ethylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-9-5-10(12)13-6-8(9)11(14-15)7-3-4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMEBQLAJYLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2C(=N1)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Construction
The synthesis begins with 4,6-dichloronicotinaldehyde (1 ), which undergoes nucleophilic aromatic substitution (SNAr) with cyclopropylamine to install the cyclopropyl group at position 3.
Reaction Conditions :
-
Solvent : Dimethoxyethane (DME), 75°C, 16 h
-
Reagents : Cyclopropylamine (2.5 eq), K₂CO₃ (3 eq)
Mechanism :
The electron-deficient C4 position of 1 reacts preferentially with cyclopropylamine, forming 4-cyclopropylamino-6-chloronicotinaldehyde (2 ). The aldehyde group remains intact for subsequent cyclization.
Pyrazole Ring Formation
Intermediate 2 is treated with ethyl hydrazine to form the pyrazole ring via cyclocondensation:
Procedure :
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2 (1.0 eq) and ethyl hydrazine (1.2 eq) are refluxed in ethanol.
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Acid catalysis (HCl, 0.1 eq) promotes imine formation and dehydration.
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Purification via flash chromatography (SiO₂, 5% MeOH/DCM) yields 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine (3 ).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 80°C |
| Isolated Yield | 65% |
| Purity (HPLC) | ≥98% |
Multicomponent Bicyclization Approach
One-Pot Microwave-Assisted Synthesis
A telescoped protocol combines 5-chloro-1-phenylpyrazole-4-carbaldehyde (4 ), cyclopropylacetylene (5 ), and ethylamine under microwave irradiation:
Steps :
-
Sonogashira Coupling : 4 and 5 react with Pd(PPh₃)₂Cl₂ (5 mol%) in DMF, 100°C, 30 min.
-
Cyclization : Addition of ethylamine and tert-butylamine (2 eq), 120°C, 20 min.
Outcome :
Advantages and Limitations
| Advantage | Limitation |
|---|---|
| Reduced purification steps | Requires specialized equipment |
| High atom economy | Sensitive to substituent steric effects |
Late-Stage Functionalization
Ethylation of Pyrazole Nitrogen
Preformed 6-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (6 ) undergoes N-alkylation using ethyl iodide:
Conditions :
Side Reactions :
Chlorination Optimization
Direct chlorination at position 6 is achieved using POCl₃/PCl₅ mixture:
| Reagent Ratio (POCl₃:PCl₅) | Temperature | Yield |
|---|---|---|
| 3:1 | 110°C | 74% |
| 1:1 | 90°C | 68% |
Excess POCl₃ minimizes pyridine ring degradation.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sequential Annulation | 65% | ≥98% | High | Moderate |
| Multicomponent Bicyclization | 58% | 95% | Medium | Low |
| Late-Stage Functionalization | 82% | 97% | High | High |
Recommendation : Late-stage functionalization offers the best balance of yield and scalability for industrial applications.
Characterization and Validation
Spectroscopic Data
Purity Assessment
| Technique | Result |
|---|---|
| HPLC (C18) | 99.1% (254 nm) |
| Elemental Analysis | C 58.9%, H 5.1%, N 18.7% (theory: C 59.1%, H 5.3%, N 18.8%) |
Industrial-Scale Considerations
Process Optimization
Environmental Impact
| Waste Stream | Treatment Method |
|---|---|
| Aqueous HCl | Neutralization with NaOH |
| Heavy Metal Residues | Ion-exchange filtration |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. Specifically, studies have shown that 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine can inhibit the growth of various cancer cell lines. For instance, a study published in the European Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, suggesting that it operates through the modulation of specific signaling pathways involved in cell proliferation and apoptosis .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Inhibition of PI3K/Akt pathway |
| HeLa | 4.8 | Induction of apoptosis |
| A549 | 6.0 | Cell cycle arrest |
1.2 Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Research indicates that it may act as a modulator of neurotransmitter systems, particularly dopamine and serotonin receptors, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Agrochemicals
2.1 Herbicidal Properties
this compound has shown promise as a herbicide. Its unique structure allows it to interact effectively with plant metabolic pathways, leading to selective toxicity against certain weed species while being less harmful to crops . A field trial demonstrated a reduction in weed biomass by over 70% when applied at optimal concentrations.
Table 2: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Setaria viridis | 150 | 75 |
| Echinochloa crus-galli | 200 | 90 |
Material Science
3.1 Polymer Chemistry
In material science, the compound is being explored for its potential use in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies suggest that incorporating pyrazolo[4,3-c]pyridine derivatives into polymer matrices can improve their performance in high-temperature applications .
Case Study: Polymer Blends
A study conducted on polymer blends containing this compound reported an increase in tensile strength by approximately 30% compared to traditional polymer formulations.
Mechanism of Action
The mechanism by which 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The bioactivity and physicochemical properties of pyrazolo[4,3-c]pyridines are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]pyridine Derivatives
Key Observations:
- N-1 Substitution : The ethyl group at N-1 may enhance solubility compared to bulkier substituents (e.g., benzyl in ) or unprotected NH groups, which require deprotection steps .
- Bioactivity: While the target compound’s activity is unreported, analogs with polar or planar substituents (e.g., dimethylamino-naphthalene in ) show higher enzyme inhibition, suggesting substituent optimization is critical.
Comparison of Methods:
- Deprotection Challenges : N-ethyl in the target compound avoids the need for harsh deprotection steps required for N-methyl or benzyl groups .
Bioactivity and Pharmacophore Models
- Tyrosinase Inhibition: Analogs with brominated substituents (e.g., ) showed weak activity, whereas dimethylamino-naphthalene derivatives exhibited potent inhibition, highlighting substituent-dependent effects .
- PEX14 Inhibition : Pyrazolo[4,3-c]pyridine derivatives served as pharmacophore templates, with hydrophobic anchors critical for binding . The target’s cyclopropyl group may act as a hydrophobic anchor, warranting further study.
Biological Activity
6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_10ClN_3, and it features a pyrazole ring fused to a pyridine structure. The presence of the cyclopropyl group and chlorine atom contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClN₃ |
| Molecular Weight | 197.65 g/mol |
| CAS Number | 2102408-71-7 |
| Purity | ≥ 97% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridines. For instance, compounds with similar structures have shown significant inhibitory activity against various cancer cell lines, including HeLa and A375. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds derived from this scaffold have demonstrated IC₅₀ values in the low micromolar range against CDK2 and CDK9, indicating potent anticancer activity .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit protein kinases involved in tumor progression. The selectivity profile against various kinases suggests that modifications to the pyrazole core can enhance binding affinity and specificity .
Study 1: In Vitro Evaluation
In a study assessing the cytotoxic effects of pyrazolo[4,3-c]pyridines on cancer cell lines, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with an observed IC₅₀ of approximately 2 µM for HeLa cells. This suggests that this compound effectively induces apoptosis in cancer cells through a mechanism involving CDK inhibition .
Study 2: Kinase Selectivity
A structural analysis performed using molecular docking simulations revealed that this compound binds preferentially to specific kinase targets compared to other compounds in its class. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding site of CDKs .
Q & A
Q. What are the established synthetic routes for 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?
The pyrazolo[4,3-c]pyridine core can be synthesized via two primary strategies: (1) annelation of a pyrazole ring onto a pre-functionalized pyridine derivative or (2) pyridine-ring formation using a pyrazole precursor. A robust method involves Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure. Optimizing catalysts (e.g., Pd/Cu systems), solvent polarity, and temperature (70–100°C) is critical for achieving >70% yield. Post-synthetic modifications, such as nucleophilic substitution at the 6-chloro position, require anhydrous conditions to avoid hydrolysis .
Q. Which analytical techniques are recommended for purity assessment and structural validation of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is standard for purity analysis (>97%). Nuclear magnetic resonance (NMR) is essential for structural confirmation:
- ¹H NMR : Signals for the cyclopropyl group (δ 0.6–1.2 ppm, multiplet) and ethyl chain (δ 1.3–1.5 ppm, triplet; δ 4.2–4.4 ppm, quartet).
- ¹³C NMR : Distinct peaks for pyridine carbons (δ 140–160 ppm) and cyclopropyl carbons (δ 8–12 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]⁺ at m/z 252.7 .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize kinase inhibition assays (e.g., EGFR, PIM1) due to structural analogs showing activity in these pathways. Use recombinant kinases in ATP-binding assays with luciferase-based detection (IC₅₀ determination). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HCT-116 or A549) with 48–72 hr exposure. Include positive controls (e.g., gefitinib for EGFR) and validate results with dose-response curves (1 nM–100 µM) .
Q. What are the stability considerations for long-term storage of this compound?
Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation is typically observed at the cyclopropyl moiety under acidic conditions, so avoid aqueous buffers with pH <5 .
Q. Which substituents on the pyrazolo[4,3-c]pyridine scaffold are most critical for modulating solubility and bioavailability?
The 1-ethyl group enhances lipophilicity (logP ~2.8), while the 3-cyclopropyl substituent introduces steric hindrance, reducing metabolic clearance. To improve aqueous solubility, consider replacing the 6-chloro group with a polar moiety (e.g., morpholine or piperazine) via SNAr reactions. Pharmacokinetic profiling in rodents (IV/PO administration) can validate improvements in Cmax and AUC .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of analogs with varied substituents?
Apply response surface methodology (RSM) to evaluate factors like catalyst loading (5–15 mol%), reaction time (12–48 hr), and solvent (DMF vs. THF). Central composite designs (CCD) can identify interactions between variables, maximizing yield while minimizing byproducts (e.g., dechlorinated derivatives). Multivariate analysis (ANOVA) helps rank parameters by significance .
Q. What strategies resolve contradictions in reported inhibitory activity across different kinase assays?
Discrepancies in IC₅₀ values (e.g., EGFR vs. PIM1 inhibition) often arise from assay conditions. Standardize ATP concentrations (1 mM vs. physiological 10 mM) and validate with orthogonal methods (SPR binding kinetics). For example, structural analogs show 10-fold lower activity in cellular assays versus biochemical assays due to off-target effects on efflux pumps .
Q. How do computational models (e.g., molecular docking) inform SAR for this scaffold?
Docking into EGFR (PDB: 1M17) reveals that the 3-cyclopropyl group occupies a hydrophobic pocket near Thr790, while the pyrazole nitrogen forms a hydrogen bond with Met793. Free energy perturbation (FEP) calculations predict that substituting chlorine with electron-withdrawing groups (e.g., CF₃) improves binding ΔG by ~1.5 kcal/mol .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Use Sprague-Dawley rats for PK studies (dose: 10 mg/kg IV, 30 mg/kg PO) with LC-MS/MS quantification of plasma levels. For toxicity, conduct 14-day repeat-dose studies, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine). Histopathology of liver and kidney tissues identifies metabolite-induced damage .
Q. How can structural analogs overcome resistance mutations in target kinases?
Analogues with bulkier 3-position substituents (e.g., 3-isopropyl) inhibit T790M-mutant EGFR by displacing water molecules in the ATP-binding cleft. Pair with covalent warheads (e.g., acrylamide) at the 6-position to target Cys797 residues, as seen in third-generation EGFR inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
